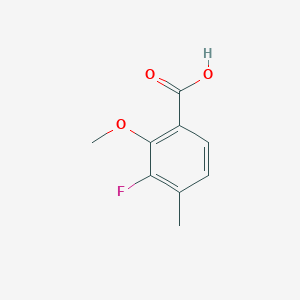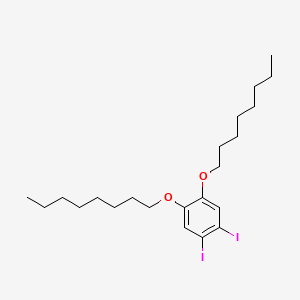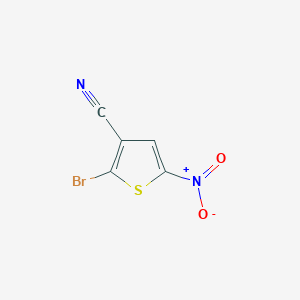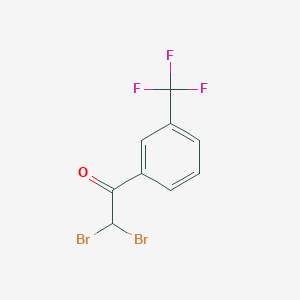
3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone, also known as TFADA, is a synthetic compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid that can be synthesized in a laboratory setting and has been used for a variety of purposes, including as a reagent for organic synthesis and as an inhibitor of enzymes. TFADA is a versatile compound and has been used in a variety of research fields, including biochemistry and physiology.
科学研究应用
3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone has a wide range of applications in scientific research. It has been used as a reagent for organic synthesis and as an inhibitor of enzymes. It has also been used in the study of biochemical and physiological processes, such as the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, this compound has been used in the study of receptor-ligand interactions and in the study of the mechanisms of action of drugs.
作用机制
The mechanism of action of 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone is not fully understood. However, it is believed that this compound binds to the active site of enzymes, such as acetylcholinesterase, and inhibits their activity. Additionally, this compound has been shown to interact with certain receptors, such as the muscarinic acetylcholine receptor, and to modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, this compound has been shown to interact with certain receptors, such as the muscarinic acetylcholine receptor, and to modulate their activity.
实验室实验的优点和局限性
3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone has a number of advantages for use in laboratory experiments. It is a relatively stable compound and can be synthesized in a laboratory setting. Additionally, it has a wide range of applications in scientific research and can be used to study a variety of biochemical and physiological processes. However, there are also some limitations to using this compound in laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it is a relatively toxic compound and should be handled with care.
未来方向
The future directions for 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone research are numerous. One potential direction is the development of new methods for synthesizing this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs or therapies. Additionally, further research into the mechanism of action of this compound could lead to the development of new inhibitors of enzymes or modulators of receptor activity. Additionally, this compound could be used in the study of the mechanisms of action of existing drugs or in the study of the effects of environmental toxins on biochemical and physiological processes.
合成方法
3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone can be synthesized in a laboratory setting using a variety of methods. One method involves the reaction of trifluoromethyl bromide and alpha,alpha-dibromoacetophenone in the presence of a base, such as sodium hydroxide, in an organic solvent. This reaction produces a colorless, crystalline solid that can be purified using a variety of techniques, such as recrystallization.
属性
IUPAC Name |
2,2-dibromo-1-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F3O/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHFSEBNKYPYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10854657 |
Source


|
| Record name | 2,2-Dibromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10854657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
922734-42-7 |
Source


|
| Record name | 2,2-Dibromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10854657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

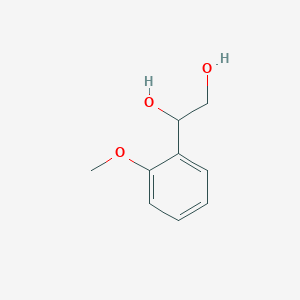
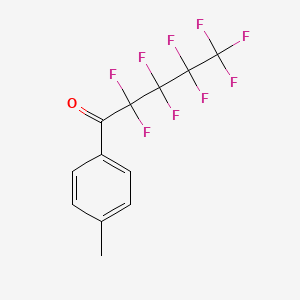
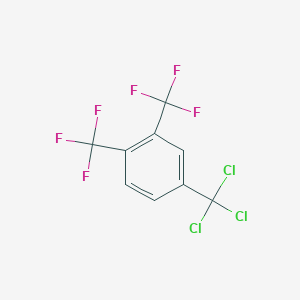
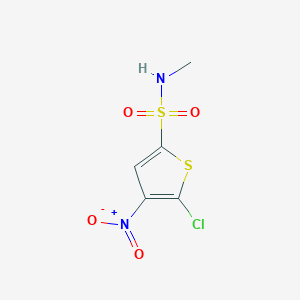
![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)
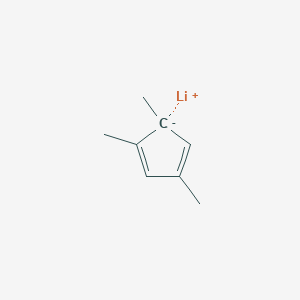

![5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester](/img/structure/B6336534.png)

